N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide, commonly known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent anti-tumor properties and has been investigated for its ability to inhibit a range of kinases that are involved in cancer cell proliferation and survival.
Mechanism of Action
CPI-455 acts as a competitive inhibitor of several kinases, including CDK2, CDK9, and GSK3β. By inhibiting these kinases, CPI-455 disrupts the signaling pathways that are involved in cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been shown to exhibit potent anti-tumor properties in a range of cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. CPI-455 has also been shown to inhibit tumor growth in several animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of CPI-455 is its potent anti-tumor properties, which make it a promising candidate for cancer therapy. However, one limitation of CPI-455 is its specificity for a limited number of kinases, which may limit its effectiveness in treating certain types of cancer.
Future Directions
There are several potential future directions for research on CPI-455. One area of interest is the development of combination therapies that incorporate CPI-455 with other anti-cancer agents. Another area of interest is the investigation of CPI-455 in combination with immunotherapies, which may enhance the anti-tumor immune response. Additionally, further studies are needed to investigate the potential of CPI-455 in treating specific types of cancer, as well as its potential for use in combination with other targeted therapies.
Synthesis Methods
The synthesis of CPI-455 involves a multi-step process that includes the condensation of 6-methyl-2-propoxypyridine-3-carboxylic acid with 4-cyano-1-propan-2-ylpyrazole, followed by the addition of a cyano group to the pyrazole ring. The final step involves the addition of an amide group to the pyridine ring to yield CPI-455.
Scientific Research Applications
CPI-455 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor properties in a range of cancer cell lines, including breast, lung, and colon cancer. CPI-455 has been investigated for its ability to inhibit several kinases, including CDK2, CDK9, and GSK3β, which are involved in cancer cell proliferation and survival.
Properties
IUPAC Name |
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-5-8-24-17-14(7-6-12(4)19-17)16(23)20-15-13(9-18)10-22(21-15)11(2)3/h6-7,10-11H,5,8H2,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUOXRKPCDABRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=N1)C)C(=O)NC2=NN(C=C2C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.